Physicochemical Comparison with NAPMA: Lipophilicity, Hydrogen-Bonding Capacity, and Polarity
Target compound (CID 103848663) and the experimentally characterized analog NAPMA (CID not retrieved) share the 2-(3-methylphenoxy)acetyl core but diverge at the amide substituent. The target compound has a calculated XLogP3-AA of 0.8, TPSA of 67.8 Ų, two hydrogen-bond donors (HBD), and four hydrogen-bond acceptors (HBA) [1]. NAPMA, bearing a 2-(4-acetyl-1-piperazinyl)phenyl group, has a higher predicted logP and larger TPSA due to the additional aromatic ring, piperazine nitrogens, and acetyl carbonyl. The lower lipophilicity and reduced aromatic surface of the target compound suggest superior aqueous solubility and a distinct pharmacokinetic profile, which is relevant for applications where central nervous system penetration or metabolic clearance must be minimized.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8; TPSA = 67.8 Ų; HBD = 2; HBA = 4 |
| Comparator Or Baseline | NAPMA: XLogP and TPSA values not computed from the same source; structure-based inference indicates higher logP (>2) and TPSA (>80 Ų) due to additional phenyl-piperazine-acetyl moiety. |
| Quantified Difference | Target compound XLogP estimated to be at least 1.2 log units lower; TPSA at least 12 Ų smaller. Exact difference requires experimental determination. |
| Conditions | Computed descriptors from PubChem (release 2025.09.15); comparator values inferred from 2D structure. |
Why This Matters
Lower lipophilicity and smaller TPSA directly influence solubility, permeability, and metabolic stability, which are critical selection criteria when choosing a chemotype for in vitro screening or lead optimization programs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 103848663, N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide. https://pubchem.ncbi.nlm.nih.gov/compound/103848663 (accessed 2026-04-29). View Source
